![molecular formula C7H11NO3 B12530524 Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate CAS No. 700372-73-2](/img/structure/B12530524.png)
Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-oxa-3-azabicyclo[410]heptane-1-carboxylate is a bicyclic compound that features an oxirane ring fused to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both an epoxide and an amine group. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research and drug development.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Número CAS |
700372-73-2 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-10-6(9)7-4-8-3-2-5(7)11-7/h5,8H,2-4H2,1H3 |
Clave InChI |
FIRPSEZEZQOZKN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CNCCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
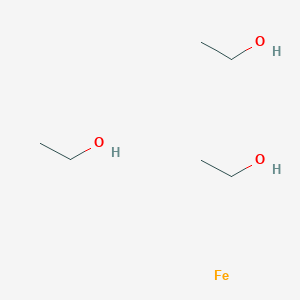
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)
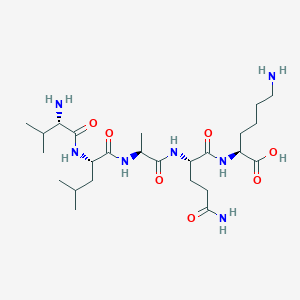

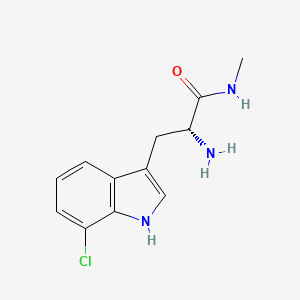

![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)
![(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine](/img/structure/B12530488.png)
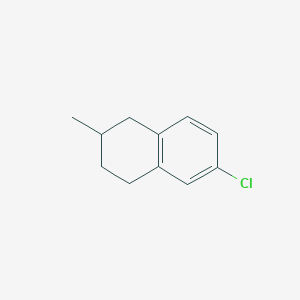
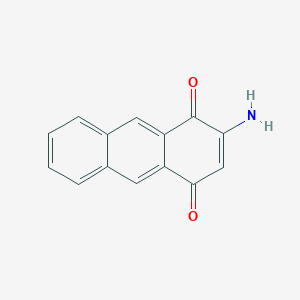
![2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B12530505.png)
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
